![molecular formula C27H28N2O5 B11955024 Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate CAS No. 2543-29-5](/img/structure/B11955024.png)
Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes benzyl, benzyloxycarbonyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with benzyloxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the additional amino group.
(2S)-{[(benzyloxy)carbonyl]amino}(cyclohexyl)ethanoic acid: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
2543-29-5 |
|---|---|
Molekularformel |
C27H28N2O5 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30) |
InChI-Schlüssel |
SDIOGIKUWJQQCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


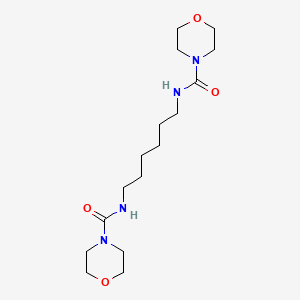


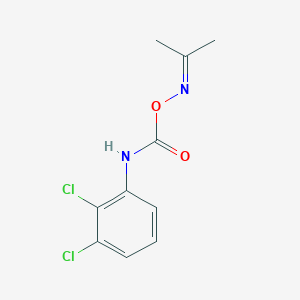
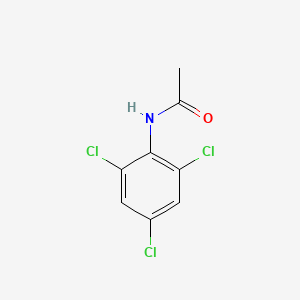
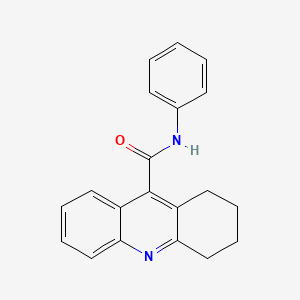

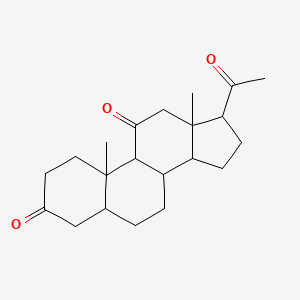

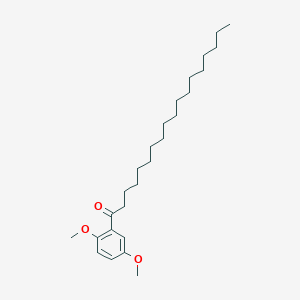
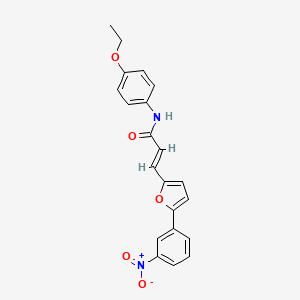
![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)


